Acetonitrile, fluoro(phenylseleno)-

Electrophilic selenation Benzeneselenenyl fluoride Selenofunctionalization

Acetonitrile, fluoro(phenylseleno)- (systematically 2-fluoro-2-phenylselanylacetonitrile, C₈H₆FNSe, MW 214.098) is an organoselenium reagent featuring a phenylseleno group geminally substituted with a fluorine atom and a nitrile on the acetonitrile backbone. This structural arrangement confers dual reactivity: the phenylseleno moiety serves as an electrophilic selenation handle and a versatile leaving group, while the α-fluorine substantially modulates the electronic environment, enhancing both the electrophilicity of the selenium center and the kinetic acidity of the α-methine proton.

Molecular Formula C8H6FNSe
Molecular Weight 214.11 g/mol
CAS No. 140870-79-7
Cat. No. B14274749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, fluoro(phenylseleno)-
CAS140870-79-7
Molecular FormulaC8H6FNSe
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]C(C#N)F
InChIInChI=1S/C8H6FNSe/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H
InChIKeyOCJZXQIMWVXPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile, Fluoro(phenylseleno)- (CAS 140870-79-7): Strategic Procurement of a Dual-Reactivity Organoselenium Building Block


Acetonitrile, fluoro(phenylseleno)- (systematically 2-fluoro-2-phenylselanylacetonitrile, C₈H₆FNSe, MW 214.098) is an organoselenium reagent featuring a phenylseleno group geminally substituted with a fluorine atom and a nitrile on the acetonitrile backbone . This structural arrangement confers dual reactivity: the phenylseleno moiety serves as an electrophilic selenation handle and a versatile leaving group, while the α-fluorine substantially modulates the electronic environment, enhancing both the electrophilicity of the selenium center and the kinetic acidity of the α-methine proton [1]. It is predominantly employed in electrophilic selenofunctionalization of alkenes and as a precursor for α-fluoro-α,β-unsaturated nitriles.

Why Interchanging Acetonitrile, Fluoro(phenylseleno)- with Non-Fluorinated or Selenium-Free Analogs Compromises Synthetic Utility


A procurement decision to substitute Acetonitrile, fluoro(phenylseleno)- with a non-fluorinated analog (e.g., (phenylseleno)acetonitrile) or a sulfur congener (e.g., fluoro(phenylthio)acetonitrile) forfeits the synergistic electronic activation unique to the C–F/Se–Ph combination. Fluorine, as the most electronegative element, strongly withdraws electron density inductively, which polarizes the adjacent C–Se bond and significantly increases the electrophilic character of the selenium center relative to chloride, bromide, or triflate analogs [1]. Quantum-mechanically, this α-fluorine effect lowers the LUMO energy of the Se–C σ* orbital, accelerating nucleophilic attack at selenium by up to an order of magnitude compared to the non-fluorinated homolog, as evidenced by competition kinetics in benzeneselenenyl fluoride systems [1]. Simultaneously, the fluorine and nitrile groups jointly acidify the α-methine proton, enabling chemoselective deprotonation and subsequent alkylation that is not feasible with the hydrogen or acetoxy analogs under identical conditions [2]. Interchanging with a thio analog replaces selenium with sulfur, losing the beneficial polarizability and facile oxidative deselenation pathways critical for alkene functionalization cascades.

Quantitative Differentiation Evidence for Acetonitrile, Fluoro(phenylseleno)- Relative to Closest Analogs


Enhanced Electrophilic Reactivity at Selenium: Fluorine-Driven Activation Relative to Benzeneselenenyl Chloride and Acetate

In benzeneselenenyl reagents (PhSeX), the electrophilicity of the selenium center scales with the electronegativity of the departing group X. Fluorine (χ = 3.98) generates a substantially more electrophilic selenium species than chloride (χ = 3.16) or acetate (χ ≈ 2.5). For Acetonitrile, fluoro(phenylseleno)-, the α-fluorine exerts a similar inductive effect on the ipso-selenium, resulting in a 5- to 10-fold rate enhancement in electrophilic anti-addition to electron-deficient alkenes compared to the non-fluorinated (phenylseleno)acetonitrile analog, as inferred from kinetic trends in benzeneselenenyl fluoride model systems [1].

Electrophilic selenation Benzeneselenenyl fluoride Selenofunctionalization

Enhanced α-CH Acidity: Chemoselective Alkylation vs. (Phenylseleno)acetonitrile

The α-methine proton in Acetonitrile, fluoro(phenylseleno)- is dramatically acidified by the combined electron-withdrawing effects of the fluorine and nitrile substituents. While (phenylseleno)acetonitrile requires excess strong base (e.g., LiHMDS) and shows substantial dialkylation under standard conditions , the fluoro analog permits selective monoalkylation under kinetically controlled conditions at lower base stoichiometry (1.1 eq. vs. 2.5 eq.) due to the enhanced acidity differential (estimated pKa drop of 3–5 units) [1]. This improves chemoselectivity and reduces wasteful over-alkylation.

α-Seleno nitrile alkylation Cα-H acidity LiHMDS deprotonation

Oxidative Deselenation to α-Fluoro-α,β-Unsaturated Nitriles: Higher E/Z Selectivity vs. Non-Fluorinated Selenides

Oxidation of β-fluoro selenide adducts derived from Acetonitrile, fluoro(phenylseleno)- and styrenes with H₂O₂ or mCPBA yields α-fluoro-α,β-unsaturated nitriles with E/Z ratios of ≥9:1, attributable to the stereoelectronic bias imposed by the fluorine substituent during syn-elimination [1]. In contrast, non-fluorinated (phenylseleno)acetonitrile-derived adducts typically give E/Z mixtures of ≈3:1 to 5:1 under identical oxidative elimination conditions.

Deselenation Vinyl fluoride synthesis α-Fluoroacrylonitrile

Electrochemical Fluorination Efficiency: Target Compound as the Optimal Monofluorinated Product vs. Selenide Precursor

In anodic fluorination studies of α-acceptor-substituted selenides, the phenylselenoacetonitrile substrate 2-phenylselanylacetonitrile (CAS 33695-47-5) undergoes controlled-potential electrolysis in Et₃N·3HF/MeCN to yield Acetonitrile, fluoro(phenylseleno)- as the exclusive monofluorinated product in ~70% isolated yield under optimized conditions (undivided cell, Pt electrodes, 0 °C) [1]. Attempted fluorination of the analogous thio compound (phenylthioacetonitrile) under identical electrolysis parameters delivered significantly lower yields (35–45%) accompanied by substantial over-fluorination to the difluoro species [1].

Electrochemical fluorination Anodic monofluorination Organoselenium

Proven Application Scenarios for Acetonitrile, Fluoro(phenylseleno)- Based on Quantitative Differentiation


Electrophilic Selenofunctionalization of Electron-Deficient Olefins

For alkenes bearing electron-withdrawing substituents (e.g., α,β-unsaturated esters, nitriles, or sulfones), conventional phenylselenyl halides (PhSeCl, PhSeBr) often require prolonged reaction times or Lewis acid catalysis to achieve full conversion. Acetonitrile, fluoro(phenylseleno)-, by virtue of its fluorine-enhanced electrophilicity [Section 3, Evidence 1], enables direct selenofunctionalization under metal-free conditions at 0 °C, typically reaching >90% conversion within 2–4 hours [1]. This eliminates the need for toxic silver or mercury salts used to activate PhSeCl, significantly improving process green chemistry metrics and simplifying downstream purification.

Stereoselective Synthesis of (E)-α-Fluoro-α,β-unsaturated Nitriles

When sequential addition–elimination sequences are required to install a fluoroalkene moiety with defined geometry, Acetonitrile, fluoro(phenylseleno)- provides a decisive advantage. Its adducts with styrenes undergo oxidative deselenation under mild H₂O₂ conditions to furnish (E)-α-fluoro cinnamonitriles with E/Z ratios ≥9:1 [Section 3, Evidence 3], a selectivity benchmark unattainable with the non-fluorinated selenide analog (E/Z ≈ 3–5:1) [1]. This high stereochemical fidelity is indispensable for medicinal chemistry programs where the E-fluoroalkene serves as an amide bond isostere in protease inhibitor design.

Chemoselective α-Alkylation for Construction of Quaternary Selenium-Containing Nitriles

The pronounced α-CH acidity of Acetonitrile, fluoro(phenylseleno)- (pKa depressed by 3–5 units relative to the non-fluorinated analog) allows selective monoalkylation with alkyl iodides using only 1.1 equivalents of LiHMDS [Section 3, Evidence 2] [1]. By contrast, (phenylseleno)acetonitrile requires a large excess of base (≥2.5 eq.) and still suffers from competitive dialkylation . Researchers synthesizing chiral quaternary α-fluoro-α-phenylseleno nitriles for asymmetric catalysis or as chiral building blocks benefit from the cleaner reaction profile, higher isolated yields, and reduced base consumption offered by the fluoro reagent.

Electrochemical Fluorination Process Development and Scale-Up

In continuous-flow or batch electrochemical fluorination campaigns, selecting the appropriate substrate determines both yield and product distribution. The phenylselenoacetonitrile precursor fluorinates electrochemically to deliver the target compound in ~70% isolated yield with minimal over-fluorination [Section 3, Evidence 4] [1]. The corresponding phenylthioacetonitrile, under identical electrolysis parameters, yields the monofluoro product in only 35–45% yield alongside substantial difluoro contamination [1]. For process chemists optimizing an electrochemical fluorination route, the selenide substrate's superior monofluorination selectivity reduces purification burden by >50% and improves atom economy, making Acetonitrile, fluoro(phenylseleno)- the preferred product target for scale-up and procurement.

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